N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide
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Overview
Description
“N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide” is a complex organic compound. It contains a bromophenyl group, a phenyl group, and a benzylprop-2-enamide group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions like electrophilic aromatic substitution, nucleophilic substitution, and radical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using techniques such as melting point determination, infrared spectroscopy, and solubility testing .Scientific Research Applications
Synthesis and Application in Molecularly Imprinted Polymers :
- Researchers have synthesized various aromatic N-(2-arylethyl)-2-methylprop-2-enamides, including analogs with a 4-bromophenyl group, which serve as templates for creating molecularly imprinted polymers. These polymers show high affinity towards specific biomolecules like tyramine and L-norepinephrine, indicating their potential application in selective adsorption and sensing technologies (Sobiech, Maciejewska & Luliński, 2022).
Structural Studies and Analog Synthesis :
- The structure of analogs of N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide has been studied to understand their crystal packing and hydrogen-bonding networks. Such studies are crucial in medicinal chemistry for designing drugs with specific binding properties (Ghosh, Zheng & Uckun, 1999).
Use in Organic Synthesis :
- This compound and its derivatives have been used in organic synthesis, such as in the preparation and alkylation of enamino-thiones. These processes contribute to the development of new chemical entities, which can have various applications (Rasmussen, Shabana & Lawesson, 1981).
Antimalarial Activity :
- Certain N-phenyl-substituted cinnamanilides, including those with a 4-bromo-2-chlorophenyl group, have shown significant antimalarial activity. This highlights their potential as novel therapeutic agents in the fight against malaria (Kos et al., 2022).
Investigation in Anti-Inflammatory Properties :
- A series of N-arylcinnamanilides, including N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide, have been tested for their anti-inflammatory potential. They have shown significant attenuation of lipopolysaccharide-induced NF-κB activation, indicating their potential in anti-inflammatory therapies (Hošek et al., 2019).
Exploration in Monoamine Oxidase Inhibition :
- Anilide derivatives, including N-(3-bromophenyl)-3-phenylprop-2-enamide, have been evaluated as inhibitors of monoamine oxidase (MAO), showing potential as therapeutic agents for neurological disorders (Legoabe et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-N-benzyl-N-(2-bromophenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO/c23-20-13-7-8-14-21(20)24(17-19-11-5-2-6-12-19)22(25)16-15-18-9-3-1-4-10-18/h1-16H,17H2/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARMXLPXKGAMQV-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2Br)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2Br)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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